molecular formula C6H8N2O B082475 2-cyano-N-cyclopropylacetamide CAS No. 15029-37-5

2-cyano-N-cyclopropylacetamide

Cat. No.: B082475
CAS No.: 15029-37-5
M. Wt: 124.14 g/mol
InChI Key: RDHCFMIWCSJGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Agents Synthesis : 2-Cyano-N-arylacetamide, a related compound, has been used for synthesizing nitrogenous heterocycles like iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These compounds demonstrated antimicrobial activities against certain strains of Gram bacteria and fungi (Ewies & Abdelsalaam, 2020).

  • Antitumor Activity : Another study explored the reaction of a similar compound, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, leading to various heterocyclic derivatives with potent antitumor activities. These compounds showed significant inhibitory effects on various human cancer cell lines (Shams et al., 2010).

  • Biological Activity of Cyanoxime Derivatives : Cyanoximes, including derivatives like 2-cyano-2-isonitrosoacetamide, have been synthesized and tested for their antiproliferative activity using human cervical cancer HeLa cell lines. Some of these compounds, in combination with palladium and platinum, exhibited significant biological activity (Eddings et al., 2004).

  • Thrombin Inhibitors : In a different approach, 2-cyano-6-fluorophenylacetamide, a structurally related compound, was used as a scaffold in designing thrombin inhibitors. These inhibitors exhibited significant efficacy in canine anticoagulation and thrombosis models upon oral administration (Kreutter et al., 2008).

  • Antimicrobial and Surface Active Agents : Another study used 2-cyano-N-octadecylacetamide to synthesize nonionic surfactants containing a heterocyclic nucleus. These compounds showed promising antimicrobial properties and were characterized for their surface activities (El-Sayed & Ahmed, 2016).

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclopropylacetamide involves the formation of an enol intermediate, which reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination . A variation of the mechanism involves the corresponding iminium intermediate as the acceptor .

Safety and Hazards

2-cyano-N-cyclopropylacetamide is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While there is limited information available on the future directions of 2-cyano-N-cyclopropylacetamide, it is a versatile chemical compound with diverse applications in scientific research. Its potential in various fields continues to be explored .

Relevant Papers Relevant papers on this compound include studies on its synthesis, spectroscopic properties, quantum chemical properties, and molecular docking .

Properties

IUPAC Name

2-cyano-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-3-6(9)8-5-1-2-5/h5H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHCFMIWCSJGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366782
Record name 2-cyano-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-37-5
Record name 2-Cyano-N-cyclopropylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15029-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopropylamine (5.0 grams, 88 mmole) was combined with 7.5 grams (g) (88 mmol) of cyanoacetic acid in 50 milliliters (ml) tetrahydrofuran (THF) and 50 ml CH3CN. Diisopropylcarbodiimide (20 g, 97 mmol) dissolved in 10 ml THF was added dropwise. The reaction mixture exothermed and a white precipitate formed. The mixture was stirred at 20° C. for 20 hours, 5 ml water was added and the reaction mixture was stirred another 5 minutes. The precipitate was filtered off and the filtrate evaporated giving a white solid which was then recrystallized to yield 9.2 g (74 mmol) of N-(cyclopropyl)-2-cyanoacetamide, a white solid (m.p. 104°-106° C.) (84% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a flask charged with cyclopropylamine (12.3 g, 215.3 mmol) was added ethyl cyanoacetate (9.8 g, 86.1 mmol). The reaction was stirred at 45° C. for 1.5 hour, cooled and concentrated under reduced pressure to give 10.7 g title compound (˜100%) as a light yellow solid. 1H NMR (300.132 MHz, CDCl3) δ 6.20 (bs, 1H), 3.34 (s, 2H), 2.75 (m, 2H), 0.83 (m, 2H), 0.59 (m, 2H).
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-cyclopropylacetamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N-cyclopropylacetamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N-cyclopropylacetamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-cyclopropylacetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-cyano-N-cyclopropylacetamide
Customer
Q & A

Q1: What do we know about the binding interactions of 2-cyano-N-cyclopropylacetamide with biological targets?

A1: Research indicates that this compound exhibits a binding energy of -5.8 kcal/mol with various protein targets. This binding was further explored through molecular docking simulations against a range of protein receptors (1H23, 1QXK, 1ZXM, 3PTA, 4JS9, 2C5Y, ABW, 3RDE, 6GU7, and 6J7A). [] Further investigation into the specific interactions within the binding sites and the downstream effects of this binding would be valuable areas for future research.

Q2: What are the key spectroscopic characteristics of this compound?

A2: The compound has been extensively characterized using a suite of spectroscopic techniques. These include FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR. The data obtained from these analyses provide valuable insights into the compound's structure and properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.